Sepazonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54143-54-3 |

|---|---|

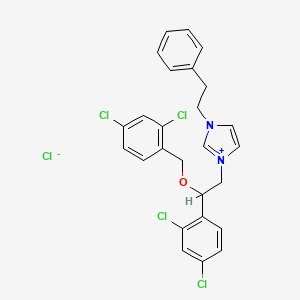

Molecular Formula |

C26H23Cl5N2O |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-(2-phenylethyl)imidazol-1-ium;chloride |

InChI |

InChI=1S/C26H23Cl4N2O.ClH/c27-21-7-6-20(24(29)14-21)17-33-26(23-9-8-22(28)15-25(23)30)16-32-13-12-31(18-32)11-10-19-4-2-1-3-5-19;/h1-9,12-15,18,26H,10-11,16-17H2;1H/q+1;/p-1 |

InChI Key |

RHEJCPIREFCJNF-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCN2C=C[N+](=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C[N+](=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl.[Cl-] |

Other CAS No. |

54143-54-3 |

Origin of Product |

United States |

Biological Activity

Sepazonium chloride is a quaternary ammonium compound primarily used as a preservative in ophthalmic solutions. Its biological activity has been extensively studied, particularly in relation to its safety profile and efficacy as a preservative compared to other agents such as benzalkonium chloride (BAK). This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses.

- Chemical Structure : this compound is a quaternary ammonium salt with the formula R-N^+(CH_3)_2(CH_2)_nCl^−, where R represents an alkyl or aryl group.

- Molecular Weight : Approximately 280.8 g/mol.

Pharmacological Profile

Mechanism of Action : this compound exhibits antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis. It is effective against a broad spectrum of pathogens, which is critical for its role in preserving ophthalmic formulations.

Sensitization Potential

A study utilizing the Magnusson/Kligman Guinea Pig Maximization Test demonstrated that this compound has no significant propensity for contact sensitization. The results indicated that it could be classified as a Grade 1 (weak) sensitizer, suggesting a favorable safety profile for topical applications in humans .

Comparative Eye Damage Investigation

A comparative study was conducted on New Zealand white rabbits to evaluate the ocular irritancy of this compound versus BAK. The study involved two groups:

- Mild Usage Scheme : No significant difference in corneal damage was observed between this compound and BAK.

- Exaggerated Usage Scheme : this compound caused minimal changes to the corneal epithelium compared to BAK, which exhibited significant epithelial damage .

Preservative Efficacy Testing

Table 1 summarizes the results of preservative efficacy tests comparing this compound with BAK:

| Substance | Concentration (w/v) | Antimicrobial Effectiveness |

|---|---|---|

| Benzalkonium Chloride (BAK) | 0.02% | Meets USP XXI requirements |

| This compound | 0.015% | Meets USP XXI requirements |

| 0.025% | Meets USP XXI requirements | |

| 0.03% | Meets USP XXI requirements | |

| 0.01% | Not effective for Pseudomonas aeruginosa | |

| 0.005% | Not effective for Pseudomonas aeruginosa or Escherichia coli |

The data indicate that this compound is comparably effective as a preservative at lower concentrations than BAK, making it a viable alternative in ophthalmic formulations .

Case Studies and Clinical Applications

- Ophthalmic Solutions : Clinical studies have shown that this compound can effectively preserve eye drops without causing significant ocular irritation, making it suitable for long-term use in patients requiring chronic eye drop therapy.

- Safety Profile in Long-term Use : In clinical settings, patients using eye drops preserved with this compound reported fewer adverse effects compared to those using BAK-preserved solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.